molecular formula C4H7NO B14188516 4-Nitrosobut-1-ene CAS No. 919763-64-7

4-Nitrosobut-1-ene

Cat. No.: B14188516
CAS No.: 919763-64-7
M. Wt: 85.10 g/mol
InChI Key: HZZZPMINWIKBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosobut-1-ene is an organic compound with the molecular formula C4H7NO2. It is characterized by the presence of a nitroso group (-NO) attached to a butene backbone. This compound is part of the broader class of nitroso compounds, which are known for their unique reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrosobut-1-ene can be synthesized through several methods. One common approach involves the nitrosation of but-1-ene using nitrosyl chloride (NOCl) or other nitrosating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions and decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Nitrosobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrobut-1-ene

    Reduction: But-1-enylamine or but-1-enylhydroxylamine

    Substitution: But-1-enyl oxime

Scientific Research Applications

4-Nitrosobut-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrosobut-1-ene involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrosobut-1-ene is unique due to its specific structure, which combines the reactivity of the nitroso group with the flexibility of the butene backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry .

Properties

CAS No.

919763-64-7

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

4-nitrosobut-1-ene

InChI

InChI=1S/C4H7NO/c1-2-3-4-5-6/h2H,1,3-4H2

InChI Key

HZZZPMINWIKBBH-UHFFFAOYSA-N

Canonical SMILES

C=CCCN=O

Origin of Product

United States

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